
Phdehe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phdehe is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit promising results in various scientific studies, making it a subject of interest for researchers in the field of medicine.
作用机制
The mechanism of action of Phdehe is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a reduction in inflammation and oxidative stress, which are known to contribute to the development of various diseases.
生化和生理效应
Phdehe has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation, oxidative stress, and cell proliferation, all of which are known to contribute to the development of various diseases.
实验室实验的优点和局限性
One of the main advantages of using Phdehe in lab experiments is its ability to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. However, one of the main limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are a number of potential future directions for research on Phdehe. Some of these include exploring its potential as a treatment for various types of cancer, investigating its effects on the immune system, and studying its potential as a treatment for various inflammatory diseases.
Conclusion:
Phdehe is a promising chemical compound that has gained attention in the scientific community for its potential therapeutic applications. While there is still much to be learned about this compound, the research conducted thus far suggests that it may have a number of potential uses in the field of medicine.
合成方法
Phdehe is synthesized through a multi-step process that involves the use of various chemical reagents. The exact synthesis method is not widely known, as it is considered proprietary information by the companies that produce this compound.
科学研究应用
Phdehe has been extensively studied in the scientific community for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a subject of interest for researchers in the field of medicine.
属性
CAS 编号 |
121806-85-7 |
|---|---|
产品名称 |
Phdehe |
分子式 |
C71H78N8O9 |
分子量 |
1187.4 g/mol |
IUPAC 名称 |
3-[18-(2-carboxyethyl)-13-[1-[1-[17-ethenyl-8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-3,7,12,17-tetramethyl-8-propan-2-yl-22,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C71H78N8O9/c1-16-44-34(4)52-28-63-70(40(10)55(78-63)26-50-37(7)47(19-23-67(84)86-14)60(74-50)32-61-48(20-24-68(85)87-15)38(8)51(75-61)27-57(44)72-52)42(12)88-43(13)71-41(11)56-30-62-69(33(2)3)39(9)54(77-62)25-49-35(5)45(17-21-65(80)81)58(73-49)31-59-46(18-22-66(82)83)36(6)53(76-59)29-64(71)79-56/h16,25-33,42-43,72,77-79H,1,17-24H2,2-15H3,(H,80,81)(H,82,83) |
InChI 键 |
AKCPAFUNQZKKNO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC(C)C6=C(C7=CC8=C(C(=C(N8)C=C9C(=C(C(=N9)C=C1C(=C(C(=N1)C=C6N7)C)CCC(=O)O)CCC(=O)O)C)C)C(C)C)C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C=C |
规范 SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC(C)C6=C(C7=CC8=C(C(=C(N8)C=C9C(=C(C(=N9)C=C1C(=C(C(=N1)C=C6N7)C)CCC(=O)O)CCC(=O)O)C)C)C(C)C)C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C=C |
同义词 |
1-(3-(1-hydroxyethyl)deuteroporphyrin-8-yl)-1'-(8-vinyldeuteroporphyrin dimethyl ester-3-yl)ethyl ester PHDEHE protoporphyrin dimethyl ester hematoporphyrin ethe |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



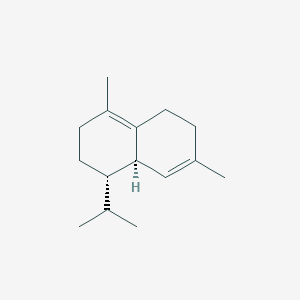


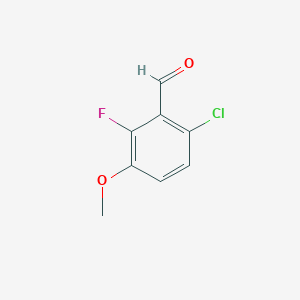



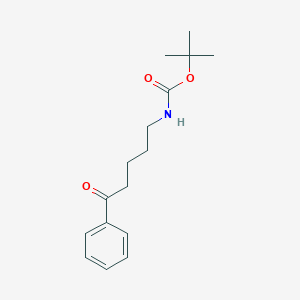

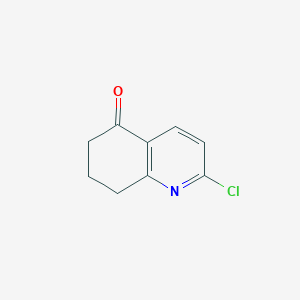


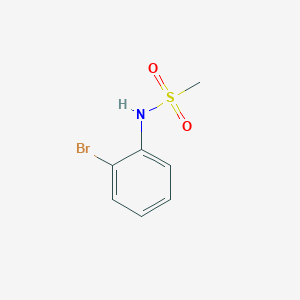
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)